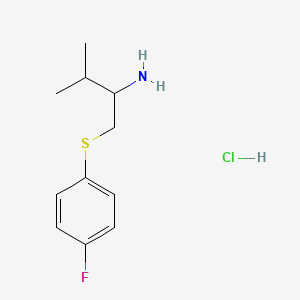

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride

Description

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride is a synthetic organic compound characterized by a branched amine backbone with a 4-fluorophenylthio substituent.

The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in drug development. The fluorine atom at the para position of the phenyl ring may modulate electronic properties and metabolic stability, as seen in fluorinated pharmaceuticals like ropinirole hydrochloride (a dopamine agonist) .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNS.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWXLANYEBGIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CSC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiolation of 4-Fluorophenyl Precursors

The introduction of the 4-fluorophenylthio group is typically achieved by reacting 4-fluorophenyl derivatives with sulfur nucleophiles under controlled conditions.

- Method : Reaction of 4-fluorophenyl halides or triflates with thiolates or thiols in the presence of bases such as sodium tert-butoxide or sodium hydride.

- Conditions : Reflux in methanol or aprotic solvents like tetrahydrofuran (THF) at temperatures ranging from room temperature to 70 °C.

- Example : 4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione reacted with sodium tert-butoxide and 2-(2-bromethoxy)tetrahydro-2H-pyran to form thioether intermediates with yields around 67%.

Construction of the Chiral Amine Backbone

The chiral 3-methylbutan-2-amine moiety can be synthesized or introduced via:

- Reductive amination : Using ketones or aldehydes with amines under hydrogenation conditions.

- Chiral amine synthesis : Starting from branched aliphatic amines with stereochemical control, commonly using chiral auxiliaries or catalysts.

- Example : (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine synthesis involves branched amines and substituted phenyl compounds with careful control of enantiomeric purity.

Coupling of the Thioaryl and Amine Components

- Cross-coupling reactions : Palladium-catalyzed coupling of aryl halides or triflates with amine-containing boronate esters or thiolates.

- Catalysts : Pd(PPh3)4, Pd2(dba)3, or palladium acetate with ligands such as XantPhos or BippyPhos.

- Bases : Sodium bicarbonate, potassium carbonate, cesium carbonate, or organic bases like diisopropylethylamine.

- Solvents : Dioxane, N-methylpyrrolidinone (NMP), ethanol.

- Conditions : Heating under reflux or microwave irradiation to improve yields and reaction rates.

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether to improve stability and facilitate purification.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiolation | 4-Fluorophenyl triflate + sodium tert-butoxide, MeOH, reflux 50-70 °C | 60-70 | Formation of 4-fluorophenyl thioether |

| 2 | Chiral amine synthesis | Branched amine synthesis or reductive amination with Pd/C catalyst, H2, r.t. | Variable | Enantiomeric purity critical |

| 3 | Pd-catalyzed cross-coupling | Pd(PPh3)4, base (K2CO3), dioxane/H2O, 80-100 °C | 65-85 | Coupling of aryl halide with amine |

| 4 | Salt formation | HCl in ethanol or ether, r.t. | >90 | Hydrochloride salt crystallization |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structure and stereochemistry.

- Mass Spectrometry (MS) : Verifies molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Used for purification and enantiomeric excess determination.

- Flash Chromatography : Employed for intermediate purification.

- Crystallization : Final purification step for hydrochloride salt.

Research Findings and Optimization Notes

- Reaction parameters such as temperature, solvent choice, and base significantly influence yield and selectivity.

- Continuous flow chemistry methods have been explored to enhance scalability and reproducibility.

- Protecting groups like tert-butoxycarbonyl (Boc) are used to protect amines during multi-step synthesis and are removed in the final stages.

- Stereochemical control is vital for biological activity; thus, chiral amine precursors or asymmetric synthesis methods are preferred.

- Oxidation of thioethers to sulfoxides or sulfones can be performed post-synthesis to modify biological properties, using oxidants like m-CPBA.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the amine group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, methanol, heat.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-fluorinated amines, modified amines.

Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the thioether and amine functionalities contribute to the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and known applications:

Physicochemical and Pharmacokinetic Insights

- Metabolic Stability : Fluorination at the para position may reduce oxidative metabolism, a feature observed in ropinirole hydrochloride, where fluorine substitution extends half-life .

- Solubility : The hydrochloride salt form improves aqueous solubility relative to the free base, a strategy shared with memantine and dosulepin hydrochlorides .

Biological Activity

1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride, also known by its CAS number 1178757-00-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16FN

- Molar Mass : 181.25 g/mol

- Boiling Point : Approximately 247.2 °C

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving monoamines. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.

Antiproliferative Effects

Research indicates that fluorinated compounds, similar to this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated benzothiazoles have shown significant inhibition of cancer cell growth without a biphasic dose-response relationship, suggesting a more straightforward therapeutic application compared to their non-fluorinated counterparts .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. It may act as a monoamine reuptake inhibitor or modulator, influencing serotonin and dopamine pathways. This could lead to applications in treating mood disorders or attention-related conditions.

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound induced apoptosis in sensitive cancer cells by promoting reactive oxygen species (ROS) generation and subsequent DNA damage .

- Neurotransmitter Interaction : A study investigating the effects of various substituted amines on neurotransmitter release highlighted that compounds with fluorinated phenyl groups enhanced dopamine release in neuronal cultures, indicating potential for use in neurological disorders .

Research Findings

Q & A

What are the recommended experimental methods for synthesizing 1-((4-Fluorophenyl)thio)-3-methylbutan-2-amine hydrochloride?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution or thiol-amine coupling reactions. A robust approach includes:

- Stepwise Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. Statistical methods like factorial design minimize experimental runs while maximizing data quality .

- Purification : Employ column chromatography or recrystallization, followed by HPLC (≥97% purity threshold) for validation .

- Safety : Implement inert atmosphere protocols due to thiol reactivity and use corrosion-resistant reactors .

How can computational modeling enhance the optimization of reaction conditions for this compound?

Level: Advanced

Answer:

Integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and reaction pathways. ICReDD’s methodology combines:

- Reaction Path Search : Identifies energetically favorable intermediates and byproducts .

- Machine Learning : Analyzes historical reaction data to prioritize solvent systems (e.g., DMF vs. THF) and catalyst selection .

- Feedback Loops : Experimental results refine computational models, reducing trial-and-error iterations by 40–60% .

What analytical techniques are critical for characterizing purity and structural integrity?

Level: Basic

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm regiochemistry via H/C shifts (e.g., fluorine-induced deshielding at 4-fluorophenyl group) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and detect halogen isotopic patterns .

- X-ray Diffraction : Resolve crystallographic ambiguities in the hydrochloride salt form .

How should researchers resolve discrepancies in spectroscopic data during characterization?

Level: Advanced

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) to identify misassignments .

- Dynamic NMR : Probe conformational flexibility if splitting patterns contradict static models .

- Controlled Degradation Studies : Isolate degradation products (e.g., hydrolysis of thioether bonds) to rule out impurities .

What strategies are effective for scaling up synthesis from lab to pilot scale?

Level: Advanced

Answer:

- Reactor Design : Use continuous-flow systems to maintain exothermic control and improve mixing efficiency .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .

- Byproduct Management : Optimize solvent recovery systems (e.g., membrane separation) to reduce waste .

What safety protocols are critical when handling this compound?

Level: Basic

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .

- Storage : Store under argon at –20°C to prevent hydrochloride salt deliquescence .

- Spill Response : Neutralize acidic residues with sodium bicarbonate and adsorb thiol-containing waste .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced

Answer:

- Fragment-Based Screening : Synthesize analogs (e.g., fluorophenyl → chlorophenyl substitutions) and assess bioactivity via high-throughput assays .

- Molecular Docking : Map binding affinities to target receptors (e.g., serotonin transporters) using AutoDock Vina .

- Pharmacokinetic Profiling : Measure logP and plasma stability to correlate structural modifications with ADME properties .

What methodologies analyze degradation pathways under varying environmental conditions?

Level: Advanced

Answer:

- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13) .

- LC-MS/MS : Identify degradation products (e.g., sulfoxide or des-fluoro derivatives) and propose mechanisms .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.